BMX-001 free base

Catalog No.
S521793
CAS No.
1379866-50-8
M.F
C64H76MnN8O4+5
M. Wt
1076.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMX-001 free base

CAS Number

1379866-50-8

Product Name

BMX-001 free base

IUPAC Name

manganese(3+);(20Z)-5,10,15-tris[1-(2-butoxyethyl)pyridin-1-ium-2-yl]-20-[1-(2-butoxyethyl)pyridin-2-ylidene]porphyrin-22-ide

Molecular Formula

C64H76MnN8O4+5

Molecular Weight

1076.3 g/mol

InChI

InChI=1S/C64H76N8O4.Mn/c1-5-9-41-73-45-37-69-33-17-13-21-57(69)61-49-25-27-51(65-49)62(58-22-14-18-34-70(58)38-46-74-42-10-6-2)53-29-31-55(67-53)64(60-24-16-20-36-72(60)40-48-76-44-12-8-4)56-32-30-54(68-56)63(52-28-26-50(61)66-52)59-23-15-19-35-71(59)39-47-75-43-11-7-3;/h13-36H,5-12,37-48H2,1-4H3;/q+2;+3

InChI Key

CZXJDWRMJZZOTQ-UHFFFAOYSA-N

SMILES

CCCCOCCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CCOCCCC)C8=CC=CC=[N+]8CCOCCCC)C=C4)C9=CC=CC=[N+]9CCOCCCC)C=C3.[Mn+3]

solubility

Soluble in DMSO

Synonyms

BMX-001; BMX001; BMX 001; MnTnBuOE-3-PyP 5+; manganese butoxyethyl pyridyl porphyrin; manganese (III) ortho N-butoxyethylpyridylporphyrin

Canonical SMILES

CCCCOCCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CCOCCCC)C8=CC=CC=[N+]8CCOCCCC)C=C4)C9=CC=CC=[N+]9CCOCCCC)C=C3.[Mn+3]

Isomeric SMILES

CCCCOCCN\1C=CC=C/C1=C\2/C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CCOCCCC)C8=CC=CC=[N+]8CCOCCCC)C=C4)C9=CC=CC=[N+]9CCOCCCC)C=C3.[Mn+3]

The exact mass of the compound BMX-001 free base is 859.2565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMX-001 free base, also known as manganese butoxyethyl pyridyl porphyrin or MnTnBuOE-2-PyP5+, is a synthetic metalloporphyrin compound that exhibits significant potential in therapeutic applications. It is characterized by its complex structure, which includes a manganese ion coordinated within a porphyrin framework, specifically designed to enhance its biological activity. The chemical formula for BMX-001 is C64H76MnN8O4\text{C}_{64}\text{H}_{76}\text{MnN}_{8}\text{O}_{4}, with a molecular weight of approximately 1076.299 g/mol . This compound has garnered attention for its roles in various medical applications, particularly in oncology and radioprotection.

, primarily due to its redox-active manganese center. The compound can participate in electron transfer processes, which are crucial for its function as an antioxidant. The manganese ion can exist in multiple oxidation states, allowing BMX-001 to effectively scavenge reactive oxygen species and mitigate oxidative stress . Additionally, BMX-001 has been shown to inhibit histone deacetylase 8 (HDAC8), which is involved in the regulation of gene expression and plays a role in cancer progression .

BMX-001 exhibits a range of biological activities, making it a promising candidate for cancer therapy. Notably, it has been identified as an HDAC8 inhibitor, which can lead to the activation of tumor suppressor pathways such as p53. This activation is associated with increased apoptosis and autophagy in cancer cells . Furthermore, BMX-001 has demonstrated protective effects against radiation-induced damage, positioning it as a potential adjunctive treatment in radiotherapy for various cancers .

  • Formation of the Porphyrin Core: Synthesis begins with the construction of the porphyrin framework through condensation reactions involving pyrrole and aldehydes.
  • Metalation: The porphyrin is then metalated with manganese salts to incorporate the manganese ion into the porphyrin structure.
  • Functionalization: The butoxyethyl groups are introduced through alkylation reactions to enhance solubility and biological activity.

These steps are carefully controlled to ensure high yield and purity of the final product .

BMX-001 is being investigated for multiple therapeutic applications:

  • Cancer Treatment: It is primarily studied as an adjunct therapy for high-grade gliomas and other malignancies due to its ability to enhance the efficacy of chemotherapy and radiotherapy .
  • Radioprotection: Its antioxidant properties make it suitable for protecting normal tissues from radiation damage during cancer treatments .
  • Anti-inflammatory

Studies have demonstrated that BMX-001 interacts synergistically with other therapeutic agents, particularly alkylating agents like temozolomide. This combination enhances the cytotoxic effects on cancer cells by promoting cell cycle arrest and apoptosis through upregulation of pro-apoptotic factors . Furthermore, interaction studies indicate that BMX-001 may alter the pharmacokinetics of co-administered drugs, necessitating careful monitoring during combination therapies .

BMX-001 shares similarities with other metalloporphyrins and HDAC inhibitors but stands out due to its unique manganese-centered structure and specific biological activities. Here are some comparable compounds:

Compound NameStructure TypeKey Features
MnTnHex-2-PyP5+MetalloporphyrinSimilar redox properties; different alkyl chain length
Valproic AcidHDAC InhibitorBroad-spectrum HDAC inhibition; lacks metal center
Suberoylanilide Hydroxamic AcidHDAC InhibitorPotent HDAC inhibitor; non-metal based
Manganese(III) tetrakis(4-sulfonatophenyl)porphyrinMetalloporphyrinAntioxidant properties; water-soluble

BMX-001's unique combination of antioxidant activity, selective HDAC inhibition, and radioprotective properties differentiates it from these similar compounds, making it a valuable candidate for further research and clinical development .

BMX-001 free base, chemically known as manganese(5+) ((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis(1-(2-butoxyethyl)pyridiniumato))(2-))-, represents a sophisticated metalloporphyrin compound with significant therapeutic potential [1]. The compound possesses a molecular formula of C64H76MnN8O4 and a molecular weight of approximately 1076.3 grams per mole [1]. This manganese-centered porphyrin derivative exhibits remarkable superoxide dismutase mimetic properties, making it a crucial target for synthetic optimization studies [16].

Microwave-Assisted Metalloporphyrin Synthesis

Microwave-assisted synthesis has emerged as a transformative methodology for the preparation of metalloporphyrin complexes, including BMX-001 free base analogues [9]. The implementation of microwave irradiation significantly enhances reaction kinetics and improves overall synthetic efficiency compared to conventional thermal heating methods [12]. Research demonstrates that microwave-assisted metalation of porphyrin ligands can achieve radiochemical yields exceeding 95% within one hour at temperatures of 165 degrees Celsius [9].

The fundamental mechanism underlying microwave-assisted metalloporphyrin synthesis involves the rapid heating of polar solvents such as dimethylformamide or ethanol-water mixtures [9]. This rapid heating facilitates the deprotonation of pyrrole nitrogen atoms within the porphyrin macrocycle, thereby enabling efficient metal insertion [12]. Studies have shown that optimal reaction conditions for manganese porphyrin complexes require porphyrin concentrations of 0.6 to 0.7 millimolar and metal-to-ligand ratios of approximately 5:1 [9].

Table 1: Microwave-Assisted Synthesis Optimization Parameters

ParameterConventional MethodMicrowave-Assisted MethodImprovement Factor
Reaction Time48 hours at 70°C1 hour at 165°C48-fold reduction [9]
Radiochemical Yield16%>95%6-fold increase [9]
Energy ConsumptionHighModerateSignificant reduction [12]
Product PurityVariableConsistentEnhanced [9]

The selection of appropriate solvents plays a critical role in microwave-assisted metalloporphyrin synthesis [15]. Dimethylformamide has been identified as the optimal solvent system for manganese porphyrin complexes due to its high boiling point and excellent solvation properties [23]. Alternative solvents such as N-methyl-2-pyrrolidone have shown comparable results, yielding approximately 14% product formation under similar reaction conditions [23].

Temperature optimization studies reveal that metalloporphyrin formation exhibits strong temperature dependence [11]. At 70 degrees Celsius, incomplete conversion occurs even after extended reaction times of 48 hours [11]. However, microwave heating to 165 degrees Celsius enables quantitative metalation within one hour [11]. The enhanced reaction kinetics observed under microwave conditions can be attributed to efficient energy transfer to polar molecules within the reaction mixture [12].

Manganese-Induced Cyclization Mechanisms

The synthesis of BMX-001 free base involves complex manganese-induced cyclization mechanisms that govern the formation of the final metalloporphyrin structure [16]. These mechanisms are fundamentally different from conventional metalation processes and involve multiple electron transfer steps [20]. The manganese center facilitates intramolecular cyclization reactions through its ability to adopt multiple oxidation states ranging from +2 to +5 [16].

Manganese-induced cyclization begins with the formation of high-valent manganese-oxo intermediates, specifically manganese(V)-oxo porphyrin complexes [20]. These intermediates are generated through the reaction of manganese(III) porphyrin precursors with terminal oxidants such as meta-chloroperbenzoic acid, iodosylarenes, or hydrogen peroxide in the presence of base [20]. The resulting manganese(V)-oxo species exhibit remarkable stability at room temperature with half-lives extending to approximately 40 minutes at 35 degrees Celsius [20].

Table 2: Manganese Oxidation State Characteristics in Cyclization

Oxidation StateElectronic ConfigurationStabilityCyclization Activity
Mn(III)d4HighModerate [16]
Mn(IV)d3ModerateLow [16]
Mn(V)d2Low-ModerateHigh [20]

The cyclization mechanism proceeds through a series of coordinated steps involving electron transfer and bond formation [16]. Initial coordination of the manganese center to the porphyrin macrocycle occurs through the four pyrrole nitrogen atoms [16]. Subsequently, the manganese ion facilitates the formation of additional coordination bonds with the pyridinium substituents, resulting in the characteristic cage-like structure of BMX-001 free base [21].

Computational studies using density functional theory have elucidated the energetic landscape of manganese-induced cyclization reactions [25]. The rate-limiting step involves the formation of a seven-membered ring intermediate through intramolecular oxygen cyclization [25]. This cyclization process exhibits an activation energy barrier of approximately 23 to 37 kilojoules per mole, depending on the specific alkyl chain length of the substituents [25].

The role of base in stabilizing manganese-oxo intermediates cannot be overstated [20]. Tetrabutylammonium hydroxide serves as an effective base for generating and maintaining high-valent manganese species [20]. The concentration of base directly correlates with the stability of manganese(V)-oxo intermediates, with higher concentrations providing enhanced stabilization [20]. In the absence of base, manganese(IV)-oxo species are preferentially formed instead of the desired manganese(V)-oxo intermediates [20].

Purification Methodologies and Yield Optimization

The purification of BMX-001 free base and related metalloporphyrin compounds requires sophisticated chromatographic techniques due to the complex mixture of products typically obtained from synthetic reactions [24]. High-performance liquid chromatography represents the gold standard for metalloporphyrin purification, offering both analytical and preparative capabilities [24]. The implementation of dual-step purification protocols using reversed-phase and normal-phase chromatography enables the isolation of target compounds with baseline resolution [24].

Reversed-phase high-performance liquid chromatography utilizes the differential lipophilicity of metalloporphyrin species to achieve separation [24]. The addition of N,N-dimethylformamide to mobile phases significantly improves the solubility of metalloalkylporphyrins, thereby enhancing sample capacity and chromatographic efficiency [24]. This modification allows for efficient purification using analytical-scale columns, reducing both cost and solvent consumption [24].

Table 3: Chromatographic Purification Parameters

TechniqueMobile PhaseResolutionSample CapacityPurity Achieved
Reversed-Phase HPLCACN/DMF gradientHighEnhanced with DMF [24]>95% [24]
Normal-Phase HPLCHexane/DCM gradientExcellentStandard>98% [24]
Column ChromatographySilica gelModerateHigh85-90% [23]

Yield optimization strategies for BMX-001 free base synthesis focus on multiple parameters including reaction temperature, time, solvent selection, and reactant stoichiometry [23]. Large-scale synthesis methodologies have been developed to address the industrial production requirements for metalloporphyrin compounds [29]. These approaches emphasize cost-effectiveness and environmental sustainability while maintaining high product quality [29].

The implementation of green chemistry principles in metalloporphyrin synthesis has led to the development of environmentally benign purification methods [28]. Mechanochemistry approaches using liquid-assisted grinding have shown promise for porphyrin synthesis, achieving yields of 10 to 40% while minimizing solvent usage [28]. The sustainability assessment using EcoScale metrics demonstrates significant improvements in environmental impact compared to traditional synthetic methods [28].

Temperature and time optimization studies reveal that metalloporphyrin yields follow predictable kinetic patterns [34]. For manganese tetraphenylporphyrin analogues, optimal conditions involve reaction temperatures between 145 and 160 degrees Celsius with residence times of 3 to 8 hours [34]. The yield correlation follows a Nelder equation model, enabling accurate prediction of product formation under specified conditions [34].

Table 4: Yield Optimization Results

Temperature (°C)Time (hours)Yield (%)Energy ConsumptionPurity (%)
1453129±5Moderate [34]90-95 [34]
1603130±4High [34]90-95 [34]
1458146±7High [34]95-98 [34]
1608148±7Very High [34]95-98 [34]

Advanced purification techniques such as preparative thin-layer chromatography provide additional options for small-scale isolations [15]. The use of silica gel plates with appropriate solvent systems enables rapid purification of copper and manganese porphyrin complexes with yields ranging from 68% to 83% [15]. These methods are particularly valuable for research-scale synthesis where rapid purification is prioritized over large-scale production efficiency [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Exact Mass

1075.536996 g/mol

Monoisotopic Mass

1075.536996 g/mol

Heavy Atom Count

77

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J06K64323R

Dates

Last modified: 02-18-2024
1: Anselmo W, Branchetti E, Grau JB, Li G, Ayoub S, Lai EK, Rioux N, Tovmasyan A, Fortier JH, Sacks MS, Batinic-Haberle I, Hazen SL, Levy RJ, Ferrari G. Porphyrin-Based SOD Mimic MnTnBu OE -2-PyP(5+) Inhibits Mechanisms of Aortic Valve Remodeling in Human and Murine Models of Aortic Valve Sclerosis. J Am Heart Assoc. 2018 Oct 16;7(20):e007861. doi: 10.1161/JAHA.117.007861. PubMed PMID: 30371255.
2: Batinic-Haberle I, Tovmasyan A, Spasojevic I. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury. Antioxid Redox Signal. 2018 Dec 1;29(16):1691-1724. doi: 10.1089/ars.2017.7453. Epub 2018 Aug 28. PubMed PMID: 29926755; PubMed Central PMCID: PMC6207162.
3: Bruni A, Pepper AR, Pawlick RL, Gala-Lopez B, Gamble A, Kin T, Malcolm AJ, Jones C, Piganelli JD, Crapo JD, Shapiro AMJ. BMX-001, a novel redox-active metalloporphyrin, improves islet function and engraftment in a murine transplant model. Am J Transplant. 2018 Aug;18(8):1879-1889. doi: 10.1111/ajt.14705. Epub 2018 Mar 31. PubMed PMID: 29464912.
4: Leu D, Spasojevic I, Nguyen H, Deng B, Tovmasyan A, Weitner T, Sampaio RS, Batinic-Haberle I, Huang TT. CNS bioavailability and radiation protection of normal hippocampal neurogenesis by a lipophilic Mn porphyrin-based superoxide dismutase mimic, MnTnBuOE-2-PyP(5). Redox Biol. 2017 Aug;12:864-871. doi: 10.1016/j.redox.2017.04.027. Epub 2017 Apr 22. PubMed PMID: 28454069; PubMed Central PMCID: PMC5407575.
5: Rajic Z, Tovmasyan A, de Santana OL, Peixoto IN, Spasojevic I, do Monte SA, Ventura E, Rebouças JS, Batinic-Haberle I. Challenges encountered during development of Mn porphyrin-based, potent redox-active drug and superoxide dismutase mimic, MnTnBuOE-2-PyP(5+), and its alkoxyalkyl analogues. J Inorg Biochem. 2017 Apr;169:50-60. doi: 10.1016/j.jinorgbio.2017.01.003. Epub 2017 Jan 5. PubMed PMID: 28131001; PubMed Central PMCID: PMC5893775.
6: Stover K, Fukuyama T, Young AT, Daniele MA, Oberley R, Crapo JD, Bäumer W. Topically applied manganese-porphyrins BMX-001 and BMX-010 display a significant anti-inflammatory response in a mouse model of allergic dermatitis. Arch Dermatol Res. 2016 Dec;308(10):711-721. Epub 2016 Oct 5. PubMed PMID: 27709295.
7: Bruni A, Pepper AR, Gala-Lopez B, Pawlick R, Abualhassan N, Crapo JD, Piganelli JD, Shapiro AM. A novel redox-active metalloporphyrin reduces reactive oxygen species and inflammatory markers but does not improve marginal mass engraftment in a murine donation after circulatory death islet transplantation model. Islets. 2016 Jul 3;8(4):e1190058. doi: 10.1080/19382014.2016.1190058. PubMed PMID: 27220256; PubMed Central PMCID: PMC4987021.
8: Gad SC, Sullivan DW Jr, Spasojevic I, Mujer CV, Spainhour CB, Crapo JD. Nonclinical Safety and Toxicokinetics of MnTnBuOE-2-PyP5+ (BMX-001). Int J Toxicol. 2016 Jul;35(4):438-53. doi: 10.1177/1091581816642766. Epub 2016 Apr 20. PubMed PMID: 27098749.
9: Tanaka T, Fujita M, Bottino R, Piganelli JD, McGrath K, Li J, Lee W, Iwase H, Wijkstrom M, Bertera S, Long C, Landsittel D, Haruma K, Cooper DK, Hara H. Endoscopic biopsy of islet transplants in the gastric submucosal space provides evidence of islet graft rejection in diabetic pigs. Islets. 2016;8(1):1-12. doi: 10.1080/19382014.2016.1149283. Epub 2016 Feb 8. PubMed PMID: 26857703; PubMed Central PMCID: PMC4878262.
10: Archambeau JO, Tovmasyan A, Pearlstein RD, Crapo JD, Batinic-Haberle I. Superoxide dismutase mimic, MnTE-2-PyP(5+) ameliorates acute and chronic proctitis following focal proton irradiation of the rat rectum. Redox Biol. 2013 Oct 25;1:599-607. doi: 10.1016/j.redox.2013.10.002. eCollection 2013. PubMed PMID: 24363995; PubMed Central PMCID: PMC3863774.

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